molecular formula C18H19N9O3 B2530623 N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide CAS No. 1797316-17-6

N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Cat. No.: B2530623
CAS No.: 1797316-17-6
M. Wt: 409.41
InChI Key: OVONNKRLPCXFDH-UHFFFAOYSA-N
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Description

N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the purine derivative.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of Pyrimidine Intermediate: The pyrimidine ring is prepared by reacting suitable precursors, such as 4-chloropyrimidine, with the pyrazole intermediate.

    Coupling with Purine Derivative: The final step involves coupling the pyrimidine intermediate with a purine derivative, such as 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine, under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide: shares structural similarities with other pyrazole, pyrimidine, and purine derivatives.

Uniqueness

  • The unique combination of pyrazole, pyrimidine, and purine moieties in this compound provides distinct chemical and biological properties that are not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O3/c1-10-5-11(2)27(23-10)13-6-12(19-8-20-13)22-14(28)7-26-9-21-16-15(26)17(29)25(4)18(30)24(16)3/h5-6,8-9H,7H2,1-4H3,(H,19,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVONNKRLPCXFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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